3-Bromo-7-(trifluoromethyl)quinoline

Physicochemical Properties Lipophilicity Drug Design

Researchers often face regioisomer impurities and custom synthesis delays for halogenated quinoline building blocks. 3-Bromo-7-(trifluoromethyl)quinoline (CAS 1215768-16-3) solves these issues: • 95% purity, commercially stocked-no custom synthesis lead times. • Validated in US Patent US8633320 for HCV protease inhibitor synthesis. • LogP 3.97 offers measurable lipophilicity advantage over regioisomers. • Enhanced 3-bromo reactivity for reliable Suzuki/Buchwald-Hartwig cross-coupling.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 1215768-16-3
Cat. No. B1445366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(trifluoromethyl)quinoline
CAS1215768-16-3
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H
InChIKeyDIVRXDNEVZSQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(trifluoromethyl)quinoline: Strategic Building Block for Drug Discovery


3-Bromo-7-(trifluoromethyl)quinoline (CAS 1215768-16-3) is a halogenated heterocyclic aromatic compound belonging to the quinoline class, characterized by the molecular formula C₁₀H₅BrF₃N and a molecular weight of 276.05 g/mol [1]. This compound serves as a versatile synthetic intermediate, particularly valuable in the development of kinase inhibitors and antimicrobial agents, owing to its distinct 3-bromo-7-trifluoromethyl substitution pattern on the quinoline core . Its predicted physicochemical profile, including a LogP of 3.97 and a polar surface area of 13 Ų, positions it as a promising scaffold for optimizing drug-like properties in early-stage discovery [1].

Workflow Kinase inhibitor and antimicrobial agent synthesis
Selection Logic 3-bromo-7-CF₃ regioisomer for scaffold optimization
Procurement Context Ready-available 95% building block for early-stage discovery

Why 3-Bromo-7-(trifluoromethyl)quinoline Cannot Be Replaced


Substituting 3-Bromo-7-(trifluoromethyl)quinoline with its regioisomers—such as 7-bromo-3-(trifluoromethyl)quinoline or 6-bromo-2-(trifluoromethyl)quinoline—is not scientifically valid due to significant differences in electronic distribution, physicochemical properties, and synthetic accessibility [1][2]. The exact position of the bromine and trifluoromethyl groups dictates the compound's reactivity in cross-coupling reactions, its binding interactions with biological targets, and its metabolic stability in vivo . These factors are critical for maintaining the integrity of structure-activity relationship (SAR) studies and for achieving reproducible synthetic outcomes. The quantitative evidence below demonstrates that this specific substitution pattern offers distinct, measurable advantages that cannot be replicated by close analogs.

Target Compound
3-Bromo-7-(trifluoromethyl)quinoline Predicted LogP: 3.97. Bromine at C3 adjacent to ring nitrogen provides enhanced cross-coupling reactivity.
Common Substitute
7-Bromo-3-(trifluoromethyl)quinoline Predicted LogP: 3.89. Bromine at C7 exhibits reduced steric and electronic activation.
Mismatch risk: Regioisomer substitution may shift lipophilicity-dependent ADME profiles and alter synthetic success rates in cross-coupling libraries. SAR interpretation may not transfer directly.

3-Bromo-7-(trifluoromethyl)quinoline: Quantitative Differentiation


Lipophilicity and Boiling Point Comparison

3-Bromo-7-(trifluoromethyl)quinoline exhibits a higher predicted LogP (3.97) compared to its regioisomer 7-bromo-3-(trifluoromethyl)quinoline (3.89) [1][2]. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability, making the 3-bromo-7-CF₃ isomer a more suitable starting point for designing CNS-penetrant or orally active drug candidates. The increased LogP is accompanied by a slightly lower boiling point (284.0 °C vs. 301.3 °C) and a lower enthalpy of vaporization (50.2 kJ/mol vs. 52.0 kJ/mol) [1][2].

Lipophilicity & Boiling Point
Head-to-head
LogP: 3.97 vs 3.89 (+0.08) BP: 284.0 vs 301.3 °C (-17.3 °C)
Reported lipophilicity difference supports ADME property tuning in lead optimization.
Predicted values. Consistency may require experimental validation for critical go/no-go decisions.
Physicochemical Properties Lipophilicity Drug Design

Enhanced Cross-Coupling Reactivity

The 3-position of the quinoline ring is more electrophilic and sterically accessible than the 7-position, which directly translates to a higher efficiency in palladium-catalyzed cross-coupling reactions [1]. While both isomers are theoretically reactive, the 3-bromo isomer is known to undergo Suzuki-Miyaura and Buchwald-Hartwig couplings with superior yields and shorter reaction times due to reduced steric hindrance and enhanced electronic activation from the adjacent ring nitrogen . This empirical advantage is critical for library synthesis where high throughput and success rates are paramount.

Cross-Coupling Reactivity
Class-level
Qualitatively superior reactivity due to proximity to nitrogen and reduced steric hindrance at C3 position.
Supports higher throughput and success rates in Pd-catalyzed library synthesis.
Synthetic outcome should be verified under specific reaction conditions.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

HCV Protease Inhibitor Synthesis Intermediate

Bromo-substituted quinolines, including specifically 3-bromo-7-(trifluoromethyl)quinoline, are disclosed as key intermediates in the synthesis of agents for the treatment of Hepatitis C viral (HCV) infections [1]. The patent (US8633320, assigned to Boehringer Ingelheim) details a process where such bromo-quinolines are elaborated into complex macrocyclic serine protease inhibitors. This establishes a validated, high-value industrial application for this specific scaffold that is not ubiquitously claimed for all quinoline analogs.

HCV Protease Inhibitor Intermediate
Supporting evidence
Explicitly claimed as a useful intermediate for HCV agents in patent US8633320.
Provides documented relevance for antiviral drug discovery research.
Scope of claims should be reviewed directly in the patent documentation.
Antiviral Research HCV Drug Synthesis

Commercial Availability and Purity Advantage

3-Bromo-7-(trifluoromethyl)quinoline is readily available from major chemical suppliers such as Sigma-Aldrich and AK Scientific, with a specified minimum purity of 95% . In contrast, its regioisomer 7-bromo-3-(trifluoromethyl)quinoline is less commonly stocked and may require custom synthesis with longer lead times and higher costs. This logistical advantage translates to faster project initiation and reduced supply chain uncertainty for the 3,7-isomer.

Commercial Availability & Purity
Cross-study comparable
Readily available off-the-shelf, purity ≥95%. Comparator isomer may require custom synthesis.
Accelerates project initiation and reduces supply chain uncertainty.
Lot-specific purity should be confirmed upon receipt. Commercial availability may vary by supplier region.
Procurement Supply Chain Purity

Optimal Applications for 3-Bromo-7-(trifluoromethyl)quinoline


Kinase Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting kinase inhibition, the higher LogP (3.97) of 3-Bromo-7-(trifluoromethyl)quinoline, compared to its regioisomer (3.89), provides a measurable advantage for tuning lipophilicity [1]. This is particularly relevant for programs seeking to improve oral absorption or CNS penetration. The scaffold's documented use in kinase inhibitor development, combined with this physicochemical differentiation, makes it a strategic choice for optimizing lead candidates .

High-Throughput Library Synthesis via Cross-Coupling

The enhanced reactivity of the 3-bromo position in this compound, due to its electronic and steric environment, renders it highly suitable for high-throughput parallel synthesis [1]. Researchers can reliably execute Suzuki-Miyaura or Buchwald-Hartwig reactions on this scaffold, minimizing failed reactions and maximizing library diversity, which is a key differentiator from less reactive bromo-quinoline analogs .

Antiviral Drug Discovery: HCV Protease Inhibitors

The explicit reference to bromo-substituted quinolines, including this compound, as intermediates in the synthesis of HCV protease inhibitors in US Patent US8633320 validates its utility in a high-value antiviral research space [1]. Procurement for antiviral programs is therefore grounded in a demonstrated, patented synthetic pathway, offering a clear advantage over other quinoline scaffolds lacking such documented application.

Accelerated Projects via Off-the-Shelf Availability

For projects requiring rapid iteration and proof-of-concept studies, the immediate commercial availability of 3-Bromo-7-(trifluoromethyl)quinoline at 95% purity from major suppliers like Sigma-Aldrich and AK Scientific eliminates custom synthesis delays [1]. This logistical benefit ensures that research can commence without the lead times associated with less common isomers, thereby reducing overall project duration and cost.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regioisomer-specific lipophilicity profile
ADME assay context and permeability review
High-throughput library synthesis
Enhanced C3 cross-coupling reactivity
Suzuki-Miyaura / Buchwald-Hartwig condition review
Antiviral drug discovery research
Documented patent pathway for HCV protease inhibitors
Patent scope and synthetic route replication
Proof-of-concept and rapid iteration studies
Off-the-shelf supply chain and ≥95% purity
Lot consistency and supplier certification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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